![molecular formula C8H7N3OS B12929244 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde CAS No. 623906-10-5](/img/structure/B12929244.png)
1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde
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Overview
Description
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the aldehyde group at the 4-position of the imidazole ring adds to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product. Industrial production methods may involve the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenation or alkylation can occur.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
Chemical Properties and Structure
This compound features a fused imidazole and thiazole ring structure, characterized by:
- Methyl group at the nitrogen of the imidazole ring.
- Thiazole substituent at the second position.
- Aldehyde functional group at the fourth position of the imidazole ring.
These structural features contribute to its diverse chemical properties and biological activities, making it a subject of interest in several research domains.
Antimicrobial Activity
1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. For instance:
- Case Study : A study published in a peer-reviewed journal reported that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to interact with biological macromolecules suggests that it may affect cancer cell proliferation.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer drug .
Pesticidal Activity
Research has indicated that this compound possesses pesticidal properties, particularly against plant pathogens.
- Case Study : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops, suggesting its utility as a biopesticide .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials such as polymers and nanocomposites.
- Case Study : Researchers have successfully incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties, demonstrating its potential in advanced material applications .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methylthiazole | Methyl group on thiazole | Primarily used in flavoring and fragrance |
4-Aminoimidazole | Amino group at C4 of imidazole | Known for its role in nucleoside synthesis |
5-Methylthiazole | Methyl group at C5 of thiazole | Exhibits antifungal properties |
1H-Imidazolium salts | Quaternized forms of imidazoles | Potentially useful as ionic liquids |
Mechanism of Action
The mechanism of action of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and replication. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds such as:
2-Amino-1-methylimidazole: Lacks the thiazole ring and has different reactivity and biological activity.
4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamide: Contains a benzothiazine ring and exhibits different pharmacological properties.
N-(Thiazol-2-yl)cyanoacetamide: Contains a cyano group and has different applications in medicinal chemistry.
Biological Activity
1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound that combines imidazole and thiazole moieties. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. The presence of the aldehyde group enhances its reactivity, making it a valuable candidate for drug development and other applications.
The compound's molecular formula is C8H7N3OS with a molecular weight of 193.23 g/mol. Its structural characteristics include:
Property | Value |
---|---|
CAS Number | 623906-10-5 |
IUPAC Name | 1-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |
InChI Key | JAFVAAMRARWAIC-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(N=C1C2=NC=CS2)C=O |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, showcasing its potential as:
- Antimicrobial Agent : The compound exhibits significant activity against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. A study reported minimum inhibitory concentrations (MIC) demonstrating its efficacy:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 10 |
Escherichia coli | < 15 |
Candida albicans | < 20 |
The mechanism of action appears to involve the inhibition of bacterial enzymes, which is critical for bacterial growth and replication .
Anticancer Activity
The anticancer potential of the compound has been investigated in various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been shown to affect the Bcl-2 family proteins, which are crucial for regulating apoptosis:
Cell Line | IC50 (µM) |
---|---|
Jurkat (T-cell leukemia) | 12.5 |
HT-29 (colon cancer) | 15.0 |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus, revealing a strong correlation between structural modifications and enhanced activity.
- Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability, with detailed mechanism studies indicating involvement in apoptosis pathways.
- Inflammation Models : In vivo studies showed that administration of this compound reduced inflammation markers in animal models of arthritis.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, current hypotheses suggest interactions with specific molecular targets involved in microbial metabolism and cancer cell signaling pathways:
- Antimicrobial Mechanism : Inhibition of bacterial enzyme activity.
- Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 proteins.
- Anti-inflammatory Mechanism : Suppression of cytokine production.
Properties
CAS No. |
623906-10-5 |
---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
1-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-11-4-6(5-12)10-7(11)8-9-2-3-13-8/h2-5H,1H3 |
InChI Key |
JAFVAAMRARWAIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=NC=CS2)C=O |
Origin of Product |
United States |
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